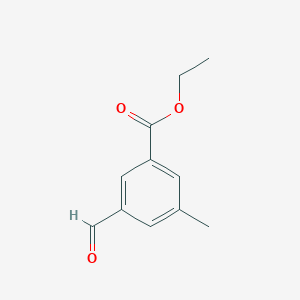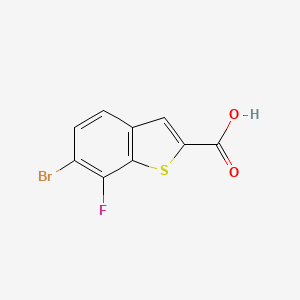
2-Chloro-1-(4-hydroxy-2,3-dihydro-1H-isoindol-2-yl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-1-(4-hydroxy-2,3-dihydro-1H-isoindol-2-yl)ethan-1-one is a chemical compound that belongs to the class of isoindolones
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(4-hydroxy-2,3-dihydro-1H-isoindol-2-yl)ethan-1-one typically involves the following steps:
Starting Materials: : The synthesis begins with readily available starting materials such as 2,3-dihydro-1H-isoindol-2-yl derivatives and chloroacetic acid.
Reaction Conditions: : The reaction is usually carried out under controlled conditions, including specific temperatures, pressures, and catalysts to ensure the formation of the desired product.
Purification: : The final product is purified using techniques such as recrystallization or chromatography to obtain a pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure efficiency and consistency. The use of automated systems and advanced monitoring techniques helps maintain the quality and yield of the product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-1-(4-hydroxy-2,3-dihydro-1H-isoindol-2-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: : The hydroxy group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: : The chloro group can be reduced to form an amine or other reduced derivatives.
Substitution: : The compound can participate in nucleophilic substitution reactions, where the chloro group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: : Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
Oxidation Products: : Ketones, carboxylic acids, and their derivatives.
Reduction Products: : Amines and other reduced derivatives.
Substitution Products: : Various functionalized derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Chloro-1-(4-hydroxy-2,3-dihydro-1H-isoindol-2-yl)ethan-1-one has several applications in scientific research:
Chemistry: : It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: : The compound can be used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.
Industry: : The compound can be used in the production of materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism by which 2-Chloro-1-(4-hydroxy-2,3-dihydro-1H-isoindol-2-yl)ethan-1-one exerts its effects involves its interaction with molecular targets and pathways. The hydroxy and chloro groups play a crucial role in binding to specific receptors or enzymes, leading to the modulation of biological processes.
Comparaison Avec Des Composés Similaires
2-Chloro-1-(4-hydroxy-2,3-dihydro-1H-isoindol-2-yl)ethan-1-one can be compared with other similar compounds, such as:
Chlorthalidone: : A diuretic used in the treatment of hypertension and edema.
Indole derivatives: : Compounds with similar structural features that exhibit various biological activities.
These compounds share similarities in their structural motifs but differ in their functional groups and applications, highlighting the uniqueness of this compound.
Propriétés
IUPAC Name |
2-chloro-1-(4-hydroxy-1,3-dihydroisoindol-2-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO2/c11-4-10(14)12-5-7-2-1-3-9(13)8(7)6-12/h1-3,13H,4-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWPZUNVIBSGNPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1C(=O)CCl)C(=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![rel-((3aR,6aR)-Octahydrocyclopenta[c]pyrrol-3a-yl)methanol](/img/structure/B8051265.png)













